molecular formula C18H16F3NO3S B2355262 (2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034336-43-9

(2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Cat. No.: B2355262
CAS No.: 2034336-43-9
M. Wt: 383.39
InChI Key: XMPVTQJDGIJOEZ-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

(2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets through various pathways. The fluorinated phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone lies in its combination of fluorinated aromatic rings and a thiazepane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications that require specific interactions and stability .

Properties

IUPAC Name

(2,6-difluorophenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3S/c19-13-5-2-1-4-12(13)16-8-9-22(10-11-26(16,24)25)18(23)17-14(20)6-3-7-15(17)21/h1-7,16H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPVTQJDGIJOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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